molecular formula C13H23NO3 B13935526 Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13935526
M. Wt: 241.33 g/mol
InChI Key: RATOLEIATQXGOY-UHFFFAOYSA-N
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Description

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate stands out due to its unique structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1147557-97-8
  • Density : 1.1 g/cm³
  • Melting Point : 127-129 °C
  • Boiling Point : 287.4 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antioxidant properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The ability to quench reactive oxygen species (ROS) is critical in preventing oxidative stress-related cellular damage.

Case Study: Antioxidant Effects
A study involving related compounds demonstrated their capacity to protect HepG2 cells from oxidative stress induced by tert-butyl hydroperoxide (tBHP). The protective effects were attributed to the restoration of mitochondrial membrane potential and inhibition of apoptosis markers, suggesting that similar mechanisms may be present in this compound .

The mechanism by which this compound exerts its biological effects likely involves:

  • Free Radical Scavenging : The compound may interact with free radicals, reducing their availability to cause cellular damage.
  • Enzyme Modulation : It may influence the activity of antioxidant enzymes, enhancing the cell's defensive capabilities against oxidative stress.

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activity of related compounds:

StudyFindings
Kim et al., 2014Investigated the protective effects of antioxidants against tBHP-induced apoptosis in HepG2 cells, demonstrating a reduction in cell death and restoration of apoptotic markers .
Wang et al., 2000Found that hibiscus anthocyanins could quench free radicals and reduce cytotoxicity in rat hepatocytes exposed to tBHP .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h9-10,15H,5-8H2,1-4H3

InChI Key

RATOLEIATQXGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2(C1)CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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